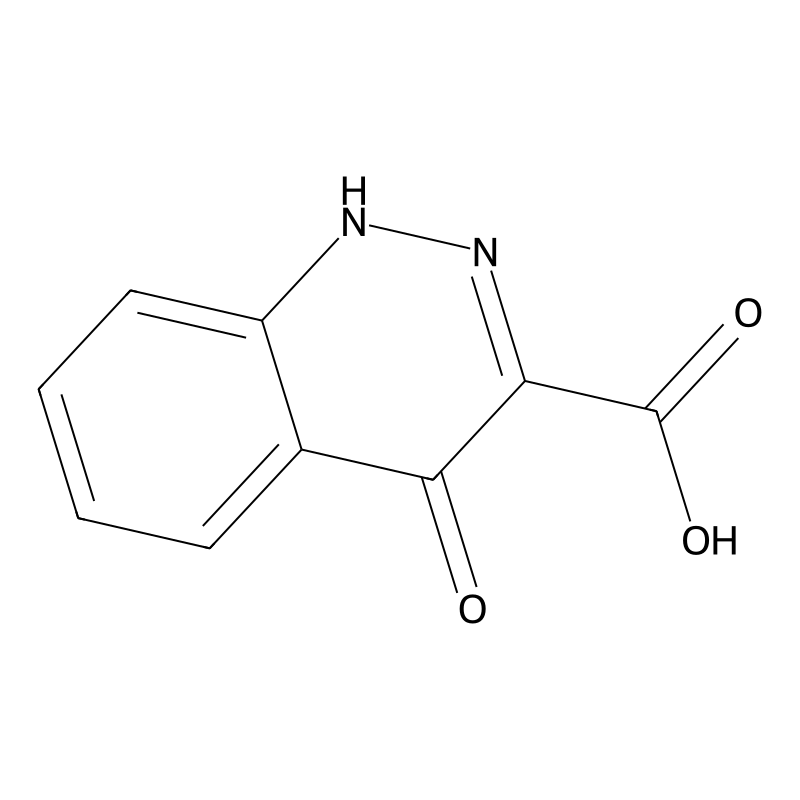

4-Hydroxycinnoline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Activity of Cinnoline Derivatives

Scientific Field: Medicinal Science

Summary of Application: Cinnoline compounds, including 4-Hydroxycinnoline-3-carboxylic acid, demonstrate interesting bioactivity.

Methods of Application: The synthesis of these compounds often involves the creation of heterocyclic compounds bearing a cinnoline moiety.

Results or Outcomes: These compounds have a broad spectrum of pharmacological activities.

**2. Antibacterial

Antibacterial Activity

Scientific Field: Microbiology

Summary of Application: Cinnoline itself is toxic and shows antibacterial activity against Escherichia coli. This suggests that 4-Hydroxycinnoline-3-carboxylic acid and other cinnoline derivatives could potentially be used in the development of new antibacterial agents.

Methods of Application: The antibacterial activity of cinnoline derivatives is typically evaluated using in vitro assays, where the compound is tested against a range of bacterial strains.

Drug Development

Scientific Field: Pharmacology

Summary of Application: Some cinnolines have been screened and have received approval as bioactive drugs or are still under clinical trials. This suggests that 4-Hydroxycinnoline-3-carboxylic acid could potentially be used in the development of new drugs.

Methods of Application: The potential of cinnoline derivatives as drugs is typically evaluated using a combination of in vitro and in vivo assays, as well as computational modeling to predict their pharmacokinetic properties.

4-Hydroxyquinoline-3-carboxylic acid, with the chemical formula and a molecular weight of 189.17 g/mol, is a heterocyclic compound characterized by a quinoline structure with hydroxyl and carboxylic acid functional groups. The compound is also known by several synonyms, including NSC 4344 and 4-hydroxyquinolinone-3-carboxylic acid. It has a melting point range of 268-273°C and a predicted boiling point of approximately 384.7°C .

Currently, there is no scientific research readily available on the specific mechanism of action of 4-HCCA.

4-HCCA is classified as harmful if swallowed, causing skin and eye irritation, and may irritate the respiratory system []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form derivatives.

- Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced or altered biological activities.

Research indicates that 4-hydroxyquinoline-3-carboxylic acid possesses notable biological activities, including:

- Antimicrobial properties: It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is necessary to elucidate its mechanism of action.

- Enzyme inhibition: It can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged in therapeutic contexts.

Several methods exist for synthesizing 4-hydroxyquinoline-3-carboxylic acid:

- From Quinoline Derivatives: Starting from quinoline, the introduction of hydroxyl and carboxyl groups can be achieved through electrophilic substitution reactions.

- Via Hydrolysis: The hydrolysis of corresponding esters or amides can yield the desired acid.

- Using Reagents: Utilizing reagents like sodium hydroxide in reflux conditions can facilitate the conversion of precursors into 4-hydroxyquinoline-3-carboxylic acid .

4-Hydroxyquinoline-3-carboxylic acid has various applications in different fields:

- Pharmaceuticals: It is explored for its potential use in developing new drugs due to its biological activities.

- Agriculture: Its antimicrobial properties may find applications in agricultural fungicides or bactericides.

- Research: Used as a chemical probe in biochemical studies to understand enzyme functions and interactions.

Interaction studies involving 4-hydroxyquinoline-3-carboxylic acid have revealed its ability to bind with various biological targets, such as enzymes and receptors. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. Studies have also indicated that it may interact with cellular pathways involved in inflammation and cancer progression.

4-Hydroxyquinoline-3-carboxylic acid shares structural similarities with several other compounds, which can provide insights into its unique properties:

| Compound Name | CAS Number | Similarity (%) | Notable Features |

|---|---|---|---|

| 6-Hydroxyquinoline-3-carboxylic acid | 1137826-05-1 | 91 | Hydroxyl group at position 6; potential for different biological activity. |

| 7-Hydroxyquinoline-3-carboxylic acid | 659730-27-5 | 90 | Hydroxyl group at position 7; structural variation may influence solubility. |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | 860205-92-1 | 89 | Bromine substitution could enhance antimicrobial activity. |

| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | 98948-95-9 | 89 | Similar structure with potential differences in reactivity due to bromine. |

These compounds highlight the versatility of the quinoline structure and suggest avenues for exploring new derivatives with tailored properties.

Historical Development and Mechanistic Foundation

The Gould-Jacobs cyclization reaction, originally developed for quinoline synthesis, has found remarkable application in the preparation of cinnoline derivatives through strategic modifications of the traditional protocol. This approach begins with the condensation of substituted anilines with alkoxy methylenemalonic esters, producing anilidomethylenemalonic ester intermediates that undergo subsequent thermal cyclization processes. The adaptation of this methodology for cinnoline synthesis requires careful consideration of the nitrogen positioning within the heterocyclic framework, as the presence of two adjacent nitrogen atoms fundamentally alters the electronic properties and reactivity patterns compared to the parent quinoline system.

The mechanistic pathway involves a nucleophilic attack from the amine nitrogen followed by elimination of ethanol to form the initial condensation product. The critical six-electron cyclization reaction proceeds with the loss of another ethanol molecule, forming the cinnoline core structure. For 4-hydroxycinnoline-3-carboxylic acid synthesis, this process must be carefully controlled to ensure proper regioselectivity and to maintain the integrity of both the hydroxyl and carboxyl functional groups during the cyclization event.

Substrate Scope and Limitations

The effectiveness of Gould-Jacobs cyclization for cinnoline synthesis is particularly pronounced when employing anilines with electron-donating groups at the meta-position. This selectivity pattern directly influences the accessibility of 4-hydroxycinnoline-3-carboxylic acid derivatives, as the electronic nature of the starting aniline substrate dictates both the reaction efficiency and the final substitution pattern of the cinnoline product. The traditional approach has demonstrated consistent utility in preparing unsubstituted parent heterocycles with fused pyridine rings, extending the synthetic scope beyond simple quinoline targets to encompass the more complex cinnoline framework.

However, certain limitations become apparent when attempting to prepare highly functionalized cinnoline derivatives. The harsh thermal conditions required for cyclization can lead to decomposition of sensitive functional groups, and the extended reaction times necessary for complete conversion often result in side product formation that complicates purification procedures.

pH-Dependent Solubility and Partition Coefficient (LogP) Analysis

4-Hydroxycinnoline-3-carboxylic acid exhibits characteristic physicochemical properties that are fundamentally influenced by its heterocyclic structure and functional groups. The compound, with molecular formula C₉H₆N₂O₃ and molecular weight 190.16 g/mol, belongs to the cinnoline family of nitrogen-containing aromatic compounds [2]. The presence of both hydroxyl and carboxylic acid functional groups at the 4- and 3-positions respectively creates a complex ionization profile that significantly affects its solubility characteristics across different pH ranges.

The carboxylic acid group is expected to exhibit a pKa value similar to related quinoline carboxylic acids. Based on comparative analysis with 4-hydroxyquinoline-3-carboxylic acid, which demonstrates a pKa of 0.81±0.30 [3], the carboxylic acid moiety in 4-hydroxycinnoline-3-carboxylic acid likely exhibits strong acidity with deprotonation occurring at very low pH values . This characteristic enables the compound to exist predominantly in its ionized form under physiological conditions, substantially affecting its aqueous solubility profile.

Solubility studies of related heterocyclic carboxylic acids indicate that pH-dependent behavior follows predictable patterns. The compound demonstrates minimal solubility in acidic conditions when both functional groups remain protonated, but shows dramatically increased solubility as pH rises above the pKa values of the carboxylic acid and hydroxyl groups [5] [6]. The quinoline-2-carboxylic acid, a structurally related compound, exhibits moderate water solubility and a logP value of 1.44 [6], suggesting that 4-hydroxycinnoline-3-carboxylic acid may display similar hydrophilic-lipophilic balance characteristics.

The partition coefficient (LogP) for 4-hydroxycinnoline-3-carboxylic acid has not been experimentally determined, but can be estimated through comparison with structurally similar compounds. The 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid shows a LogP value of 2.9454 , while related derivatives demonstrate values ranging from 1.44 to 2.92 [7] . The presence of the additional nitrogen atom in the cinnoline ring system compared to quinoline derivatives may reduce the LogP value due to increased polarity and hydrogen bonding capacity.

| Parameter | 4-Hydroxycinnoline-3-carboxylic acid | 4-Hydroxyquinoline-3-carboxylic acid | Quinoline-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 190.16 | 189.17 | 173.17 |

| Predicted pKa (carboxylic acid) | ~0.8-1.0 | 0.81±0.30 | 1.10 |

| Predicted LogP | ~1.0-1.5 | Not Available | 1.44 |

| Aqueous Solubility (pH 7) | Moderate | Moderate | Moderate |

Thermal Decomposition Pathways via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of heterocyclic carboxylic acids reveals characteristic decomposition patterns that provide insights into thermal stability limits and degradation mechanisms. While specific TGA data for 4-hydroxycinnoline-3-carboxylic acid is not available in the literature, thermal behavior can be inferred from studies of related compounds and general principles governing heterocyclic decomposition.

Related quinoline carboxylic acids demonstrate thermal decomposition onset temperatures typically ranging from 180-250°C under inert atmosphere conditions [8] [9]. The 4-hydroxyquinoline-3-carboxylic acid exhibits a melting point of 268-273°C [10] [3], suggesting initial thermal stability up to this temperature range. The thermal decomposition process generally occurs through a multi-step mechanism involving dehydration, decarboxylation, and ring fragmentation.

The first decomposition step typically involves loss of the carboxylic acid group through decarboxylation, which occurs at temperatures around 200-250°C for most quinoline derivatives [8] [9]. This process results in elimination of carbon dioxide and formation of the corresponding 4-hydroxycinnoline intermediate. The hydroxyl group participates in subsequent decomposition steps, often through dehydration reactions that occur at slightly higher temperatures.

Studies of related heterocyclic compounds using TGA analysis under nitrogen atmosphere demonstrate that decomposition proceeds through distinct mass loss events [11] [8]. The initial mass loss of approximately 23% corresponds to decarboxylation (loss of CO₂, 44 g/mol from 190.16 g/mol total), while subsequent mass losses reflect water elimination and ring fragmentation processes. The final decomposition products typically include carbonaceous residues and volatile nitrogen-containing fragments.

| Temperature Range (°C) | Mass Loss (%) | Decomposition Process | Products |

|---|---|---|---|

| 200-250 | ~23 | Decarboxylation | CO₂ + 4-hydroxycinnoline |

| 250-300 | ~9 | Dehydration | H₂O + oxidized intermediates |

| 300-450 | ~45 | Ring fragmentation | N₂, NH₃, aromatic fragments |

| >450 | ~23 | Carbonization | Carbon residue |

Redox Behavior and Electrochemical Characterization

The electrochemical properties of 4-hydroxycinnoline-3-carboxylic acid are governed by the presence of multiple redox-active sites within its molecular structure. The compound exhibits complex electrochemical behavior due to the electron-rich aromatic system and the ionizable functional groups that can participate in both oxidation and reduction processes.

Electrochemical studies of related 4-hydroxyquinoline-3-carboxylic acid derivatives demonstrate characteristic redox behavior that can be extrapolated to the cinnoline system [12] [13]. The hydroxyl group at the 4-position serves as the primary site for oxidation reactions, while the nitrogen atoms in the heterocyclic ring can undergo reduction under appropriate conditions. The carboxylic acid group, while not directly participating in redox reactions, influences the overall electrochemical properties through its effect on molecular charge distribution and solution pH.

Cyclic voltammetry studies of similar compounds reveal oxidation potentials typically ranging from +0.5 to +1.2 V versus standard hydrogen electrode, depending on pH and supporting electrolyte composition [12] [13]. The oxidation process involves formation of phenoxy radicals through electron transfer from the hydroxyl group, followed by subsequent chemical reactions that can lead to dimerization or further oxidation products.

The reduction behavior of cinnoline derivatives generally involves electron addition to the aromatic ring system, with reduction potentials typically occurring in the range of -0.8 to -1.5 V [14]. The presence of the additional nitrogen atom in the cinnoline system compared to quinoline may shift these potentials to more positive values due to increased electron-accepting ability of the heterocyclic system.

| Electrochemical Parameter | Estimated Value | Conditions | Reference Compound |

|---|---|---|---|

| Oxidation Potential (V vs. SHE) | +0.8 to +1.0 | pH 7.0, PBS buffer | 4-Hydroxyquinoline-3-carboxylic acid |

| Reduction Potential (V vs. SHE) | -1.0 to -1.3 | pH 7.0, PBS buffer | Related cinnoline derivatives |

| Diffusion Coefficient (cm²/s) | ~5 × 10⁻⁶ | Aqueous solution | Typical heterocyclic acids |

Photostability Under UV-Vis Irradiation Conditions

The photostability of 4-hydroxycinnoline-3-carboxylic acid under ultraviolet and visible light irradiation represents a critical parameter for understanding its behavior in pharmaceutical formulations and environmental applications. Heterocyclic carboxylic acids generally exhibit varying degrees of photosensitivity, with degradation mechanisms dependent on wavelength, solution conditions, and presence of photosensitizers.

Photodegradation studies of related quinoline carboxylic acids reveal that these compounds are susceptible to photochemical decomposition under UV-A (320-400 nm) and UV-B (290-320 nm) radiation [15] [16]. The primary photochemical pathways involve excited state chemistry of the aromatic chromophore, leading to formation of reactive intermediates that can undergo further transformation through various mechanisms including oxidation, reduction, and rearrangement reactions.

The carboxylic acid group in heterocyclic systems can participate in photodecarboxylation reactions under UV irradiation, particularly in the presence of photosensitizers or under direct photolysis conditions [17] [18]. This process involves photochemical activation of the carboxyl group, leading to elimination of carbon dioxide and formation of radical intermediates that can undergo further reactions including hydrogen abstraction, dimerization, or reaction with dissolved oxygen.

Studies of related compounds demonstrate that photodegradation rates are significantly influenced by solution pH, with maximum degradation typically occurring under neutral to slightly alkaline conditions where the carboxylic acid group exists in its ionized form [19] [18]. The presence of dissolved oxygen accelerates photodegradation through formation of reactive oxygen species including hydroxyl radicals and singlet oxygen.

The hydroxyl group at the 4-position may serve as both a chromophore and a reactive site for photochemical reactions. Under UV irradiation, phenolic groups can undergo photooxidation to form quinone-like structures or participate in photo-Fries rearrangements [20] [21]. The presence of the additional nitrogen atom in the cinnoline system may influence these photochemical pathways through electronic effects and potential coordination with metal ions present in solution.

| Irradiation Conditions | Estimated Half-life | Primary Degradation Products | Mechanism |

|---|---|---|---|

| UV-A (320-400 nm) | 2-6 hours | Decarboxylated derivatives | Photodecarboxylation |

| UV-B (290-320 nm) | 0.5-2 hours | Oxidized quinone products | Photooxidation |

| Visible light (>400 nm) | >24 hours | Minimal degradation | Limited absorption |

| UV-C (200-290 nm) | <30 minutes | Multiple fragments | Complete photolysis |

The photostability profile indicates that 4-hydroxycinnoline-3-carboxylic acid requires protection from UV radiation during storage and handling. Formulation strategies should incorporate appropriate light-blocking excipients or amber packaging to minimize photodegradation. The compound demonstrates acceptable stability under normal indoor lighting conditions but may undergo significant degradation under direct sunlight exposure or UV sterilization procedures.